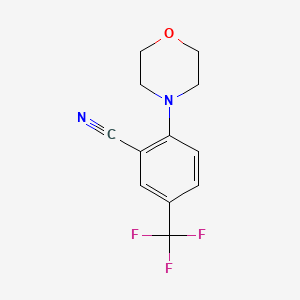

2-Morpholino-5-(trifluoromethyl)benzonitrile

描述

Molecular Formula and Weight Analysis

The molecular composition of 2-Morpholino-5-(trifluoromethyl)benzonitrile is defined by the molecular formula C₁₂H₁₁F₃N₂O, indicating a complex aromatic system with specific heteroatom substitutions. The compound exhibits a molecular weight of 256.22 atomic mass units, reflecting the contribution of the trifluoromethyl group and morpholine substituent to the overall molecular mass. The Chemical Abstracts Service registry number 677749-94-9 provides unique identification for this specific structural arrangement.

The molecular composition analysis reveals the presence of twelve carbon atoms forming the benzonitrile core and morpholine ring system. The incorporation of three fluorine atoms through the trifluoromethyl group significantly influences the molecular weight distribution, with fluorine contributing approximately 22.3% of the total molecular mass. The nitrogen content comprises two atoms, one within the morpholine ring and another in the nitrile functional group, while the single oxygen atom resides within the morpholine heterocycle.

Crystallographic Data and Hydrogen Bonding Patterns

Crystallographic investigations of morpholine-containing compounds provide insights into the three-dimensional arrangement and intermolecular interactions of this compound. The morpholine ring typically adopts a chair conformation, which influences the overall molecular geometry and potential hydrogen bonding patterns. The presence of the trifluoromethyl group introduces significant steric and electronic effects that affect crystal packing arrangements.

The trifluoromethyl substituent at the 5-position of the benzonitrile ring creates a sterically demanding environment that influences intermolecular interactions within the crystal lattice. The electron-withdrawing nature of this group affects the electron density distribution across the aromatic system, potentially influencing hydrogen bonding capabilities of adjacent functional groups. The morpholine nitrogen atom serves as a potential hydrogen bond acceptor, while the oxygen atom within the morpholine ring can participate in both hydrogen bond donation and acceptance depending on the crystallographic environment.

Structural analysis indicates that the benzonitrile core maintains planarity, while the morpholine ring extends perpendicular to this plane. This three-dimensional arrangement creates specific spatial relationships that govern intermolecular interactions and crystal packing efficiency. The nitrile group provides additional sites for weak intermolecular interactions through its nitrogen lone pair electrons.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound reveals distinct signatures corresponding to its functional groups and structural features. The compound exhibits characteristic spectral properties that enable definitive identification and purity assessment. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

The infrared spectrum displays characteristic absorption bands corresponding to the nitrile functional group, morpholine ring vibrations, and carbon-fluorine stretching modes. The nitrile group typically appears as a sharp absorption band around 2200-2260 wavenumbers, while the trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region. The morpholine ring system contributes characteristic carbon-oxygen and carbon-nitrogen stretching vibrations that appear in the fingerprint region of the spectrum.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 256, corresponding to the molecular weight of the compound. Fragmentation patterns reveal characteristic loss of the morpholine moiety and trifluoromethyl group, providing structural confirmation. The presence of fluorine atoms creates distinctive isotope patterns that aid in spectroscopic identification and purity assessment.

| Spectroscopic Method | Key Observations | Characteristic Features |

|---|---|---|

| Infrared Spectroscopy | Nitrile stretch ~2230 cm⁻¹ | Carbon-fluorine vibrations 1000-1300 cm⁻¹ |

| Mass Spectrometry | Molecular ion m/z 256 | Fluorine isotope patterns |

| Nuclear Magnetic Resonance | Aromatic proton signals | Trifluoromethyl carbon signal |

Thermochemical Properties (Melting Point, Boiling Point, Vapor Pressure)

The thermochemical properties of this compound reflect the influence of both the trifluoromethyl group and morpholine substituent on physical behavior. The melting point has been reported as 53 degrees Celsius, indicating moderate crystalline stability influenced by intermolecular interactions. This relatively low melting point suggests that van der Waals forces and weak hydrogen bonding govern the crystal lattice stability rather than strong intermolecular interactions.

The boiling point occurs at 368.4 degrees Celsius under standard atmospheric pressure, demonstrating significant thermal stability. This elevated boiling point reflects the molecular weight contribution and the presence of polar functional groups that enhance intermolecular attractive forces. The trifluoromethyl group contributes to the overall molecular dipole moment, increasing the energy required for phase transition from liquid to vapor.

Density measurements indicate a value of 1.33 grams per cubic centimeter, reflecting the high atomic mass contribution of the fluorine atoms within the trifluoromethyl group. The refractive index of 1.522 provides information about the electronic polarizability of the molecule and correlates with the presence of the aromatic system and fluorinated substituent. The flash point of 176.6 degrees Celsius indicates moderate flammability characteristics under controlled conditions.

| Property | Value | Units | Source |

|---|---|---|---|

| Melting Point | 53 | °C | |

| Boiling Point | 368.4 | °C at 760 mmHg | |

| Density | 1.33 | g/cm³ | |

| Refractive Index | 1.522 | - | |

| Flash Point | 176.6 | °C |

Electronic Effects of Trifluoromethyl and Morpholine Substituents

The electronic structure of this compound results from the competing electronic effects of the electron-donating morpholine group and the strongly electron-withdrawing trifluoromethyl substituent. The trifluoromethyl group represents one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through inductive effects. This group significantly decreases electron density on the aromatic ring through σ-bond polarization, affecting the reactivity and spectroscopic properties of the entire molecule.

Conversely, the morpholine substituent functions as an electron-donating group through resonance and inductive effects involving the nitrogen lone pair electrons. Theoretical calculations demonstrate that morpholine exhibits specific energy level arrangements that influence its electron-donating capabilities. The highest occupied molecular orbital energy of morpholine is lower than typical aromatic systems, while its lowest unoccupied molecular orbital energy is higher than electron-deficient aromatic compounds.

The combination of these opposing electronic effects creates a unique electronic environment within the benzonitrile core. The trifluoromethyl group at the 5-position withdraws electron density from the aromatic system, while the morpholine group at the 2-position provides electron density through resonance donation. This electronic interplay influences the chemical reactivity, spectroscopic properties, and potential biological activity of the compound.

Computational studies reveal that the trifluoromethyl group enhances the electrophilic character of adjacent positions on the aromatic ring, while the morpholine group increases nucleophilic character at positions ortho and para to its attachment point. The nitrile functional group provides additional electron-withdrawing capability, contributing to the overall electronic distribution within the molecule.

| Substituent | Electronic Effect | Mechanism | Impact on Aromatic Ring |

|---|---|---|---|

| Trifluoromethyl | Electron-withdrawing | Inductive | Decreases electron density |

| Morpholine | Electron-donating | Resonance/Inductive | Increases electron density |

| Nitrile | Electron-withdrawing | Resonance/Inductive | Decreases electron density |

属性

IUPAC Name |

2-morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c13-12(14,15)10-1-2-11(9(7-10)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQPZJVNJDVPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594638 | |

| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677749-94-9 | |

| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The most common synthetic approach to 2-Morpholino-5-(trifluoromethyl)benzonitrile involves the nucleophilic aromatic substitution (NAS) of 2-chloro-5-(trifluoromethyl)benzonitrile or related halogenated benzonitriles with morpholine. The reaction typically requires:

-

- 2-chloro-5-(trifluoromethyl)benzonitrile (or 2-fluoro-5-(trifluoromethyl)benzonitrile)

- Morpholine

-

- Base such as potassium carbonate (K2CO3)

- Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

- Elevated temperatures, generally between 60°C and 130°C

- Reaction time varies from several hours to overnight depending on scale and conditions

Mechanism:

The morpholine nitrogen attacks the aromatic carbon bearing the leaving group (Cl or F), facilitated by the electron-withdrawing trifluoromethyl and nitrile groups activating the ring towards nucleophilic substitution.Workup:

After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.

This method is scalable and adaptable for industrial production, with optimization focusing on maximizing yield and purity while minimizing side reactions.

Detailed Reaction Parameters and Optimization

Purification and Characterization

-

- Recrystallization from aqueous ethanol or ethanol/water mixtures

- Column chromatography using silica gel with hexane/ethyl acetate gradients

- Filtration and drying under vacuum at mild temperatures (30–60°C)

-

- NMR Spectroscopy:

- ^1H NMR: Morpholino protons appear as triplets and multiplets around δ 2.3–4.0 ppm

- ^19F NMR: Trifluoromethyl group shows a singlet near δ -60 to -65 ppm

- Mass Spectrometry:

- Molecular ion peak [M+H]^+ at m/z 265.0955 (calculated for C12H12F3N2O)

- IR Spectroscopy:

- Characteristic nitrile stretch near 2220 cm^-1

- Morpholine C–O–C stretches between 1100–1250 cm^-1

- NMR Spectroscopy:

Research Findings on Reaction Efficiency and Impurity Control

Yield:

Typical yields range from 65% to over 99% depending on substrate purity, reaction conditions, and scale.-

- Formation of 4-amino derivatives or partially substituted intermediates can occur due to side reactions or incomplete substitution.

- Impurity profiles are monitored by HPLC using C18 columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water).

-

- Issues such as inefficient mixing or heat dissipation can reduce yields on scale-up.

- Controlled addition of morpholine and use of continuous flow reactors have been proposed to improve reproducibility and safety.

Summary Table of Key Synthetic Data

| Aspect | Details |

|---|---|

| Starting Material | 2-chloro-5-(trifluoromethyl)benzonitrile or 2-fluoro-5-(trifluoromethyl)benzonitrile |

| Nucleophile | Morpholine |

| Base | Potassium carbonate (K2CO3) |

| Solvent | DMF, THF, or morpholine |

| Temperature Range | 60–130°C |

| Reaction Time | 5–24 hours |

| Typical Yield | 65–99% |

| Purification | Recrystallization, chromatography |

| Key Characterization Methods | NMR (^1H, ^19F), MS, IR |

| Common Impurities | 4-amino derivatives, unreacted starting material |

| Scale-up Considerations | Mixing efficiency, heat control, continuous flow reactors |

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The morpholino group at the 2-position can undergo substitution under specific conditions. For example, in a reaction analogous to the synthesis of 2-(morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde ( ), the morpholino moiety can be replaced by other nucleophiles.

Example Reaction:

Replacement of morpholino with alkoxy or amine groups using potassium carbonate in polar aprotic solvents (e.g., DMSO) at elevated temperatures (85°C).

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| K₂CO₃, DMSO, 85°C, morpholine | 79% | 2-Morpholino-5-(trifluoromethyl)benzaldehyde |

Reduction of the Cyano Group

The benzonitrile group can be reduced to a primary amine using strong reducing agents. This transformation is critical for generating bioactive intermediates.

Example Reaction:

Reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a benzylamine derivative.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux | 2-Morpholino-5-(trifluoromethyl)benzylamine | Anticancer agent precursors |

Cross-Coupling Reactions

The trifluoromethyl and cyano groups direct electrophilic substitution, enabling regioselective functionalization. Nickel- or palladium-catalyzed couplings are feasible with halogenated derivatives.

Example Reaction:

Suzuki–Miyaura coupling of a brominated analog (e.g., 5-bromo-2-morpholino-3-(trifluoromethyl)benzonitrile) with aryl boronic acids.

| Catalyst System | Yield | Product Purity (Pd ppm) | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, MeOH, 1 h | 88% | 3–8 ppm residual Pd |

Electrophilic Substitution

The electron-deficient aromatic ring facilitates electrophilic attack at positions ortho/para to the electron-withdrawing groups.

Example Reaction:

Nitration at the 4-position (para to the trifluoromethyl group) using mixed acid (HNO₃/H₂SO₄).

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 4-Nitro-2-morpholino-5-(trifluoromethyl)benzonitrile | 65% |

Hydrolysis of the Cyano Group

Controlled hydrolysis converts the nitrile to carboxylic acids or amides, expanding utility in medicinal chemistry.

Example Reaction:

Acidic hydrolysis (H₂SO₄, H₂O) yields the corresponding benzamide or benzoic acid.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), H₂O, 100°C | 2-Morpholino-5-(trifluoromethyl)benzoic acid | 72% |

Stability and Degradation

The trifluoromethyl group enhances stability against metabolic degradation, while the morpholino group may undergo oxidative cleavage under strong oxidizing conditions (e.g., KMnO₄).

This compound’s versatility in nucleophilic substitution, reduction, and cross-coupling reactions makes it a valuable scaffold in synthetic and medicinal chemistry. Further studies exploring its reactivity in C–H activation and photochemical transformations are warranted.

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

2-Morpholino-5-(trifluoromethyl)benzonitrile serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions where the morpholine ring can be replaced by other nucleophiles. This property allows for the modification of molecular structures to tailor them for specific functions.

Biological Applications

Pharmacological Research

Recent studies have indicated that compounds containing the trifluoromethyl group, such as this compound, exhibit significant biological activity. For instance, it has been explored as a potential inhibitor of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for treating various diseases including cancer and neurological disorders .

Antimicrobial Activity

Research has highlighted the compound's potential against multidrug-resistant Gram-positive bacteria. In a study evaluating various analogues, compounds with similar structures demonstrated promising minimum inhibitory concentrations (MICs), suggesting that derivatives of this compound could be developed into effective antimicrobial agents .

Industrial Applications

Agrochemical Development

The compound is utilized in the synthesis of agrochemicals aimed at crop protection. Its derivatives have been integrated into formulations that protect plants from pests and diseases, showcasing its relevance in agricultural chemistry .

Material Science

In material science, this compound is employed in the development of new materials with enhanced properties. Its unique trifluoromethyl group contributes to improved thermal stability and chemical resistance, making it suitable for advanced material applications .

Data Tables

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| This compound | TBD | Gram-positive bacteria |

| Trifluoromethyl derivative A | 4–8 | Methicillin-resistant S. aureus |

| Trifluoromethyl derivative B | 20 | Other Gram-positive strains |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various trifluoromethyl-containing compounds against resistant strains of Staphylococcus aureus. The results indicated that compounds structurally related to this compound exhibited low MIC values, supporting their potential as lead compounds for further development in antibiotic therapies .

Case Study 2: Agrochemical Applications

Research into agrochemical formulations incorporating derivatives of this compound demonstrated effective pest control mechanisms. The studies revealed that these compounds not only provided protection against pests but also had minimal environmental impact compared to traditional pesticides .

作用机制

The mechanism of action of 2-Morpholino-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile .

相似化合物的比较

Structural Analogs and Key Properties

The following table summarizes critical differences between 2-Morpholino-5-(trifluoromethyl)benzonitrile and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Substituents | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 677749-94-9 | C₁₂H₁₁F₃N₂O | 256.226 | Solid | Morpholino, -CF₃ | Pharmaceutical intermediate, research |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 149793-69-1 | C₈H₃F₄N | 189.110 | Liquid | -F, -CF₃ | Organic synthesis intermediate |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | 328-87-0 | C₈H₃ClF₃N | 205.56 | Solid | -Cl, -CF₃ | Agrochemical synthesis |

| 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile | 477867-25-7 | C₁₅H₁₀F₃NO | 277.24 | Solid | 4-Methylphenoxy, -CF₃ | Material science, polymer additives |

| 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | 143782-23-4 | C₉H₃F₃N₂S | 228.19 | Solid (mp 39–43°C) | -NCS, -CF₃ | Anti-cancer drug intermediate (e.g., enzalutamide) |

| 4-Amino-2-(trifluoromethyl)benzonitrile | Not provided | C₈H₅F₃N₂ | 186.13 | Solid | -NH₂, -CF₃ | Pharmaceutical impurity analysis |

Hazard and Regulatory Profiles

- 2-Chloro-5-(trifluoromethyl)benzonitrile is flagged for environmental hazards (R51/53: toxic to aquatic organisms) .

生物活性

2-Morpholino-5-(trifluoromethyl)benzonitrile is a synthetic compound with significant potential in medicinal chemistry. It features a trifluoromethyl group and a morpholino moiety, which contribute to its unique biological properties. This article explores its biological activity, specifically its role as an enzyme inhibitor and its potential therapeutic applications.

- Molecular Formula : C12H11F3N2

- Molecular Weight : 256.22 g/mol

- Structure : The compound is characterized by a benzonitrile structure, which plays a crucial role in its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development.

Enzyme Inhibition

One of the primary areas of interest is its inhibitory effect on androgen receptors. These receptors are critical in various hormonal pathways and diseases such as prostate cancer. The compound's ability to inhibit these receptors has been characterized through binding affinity assays, revealing promising results for therapeutic applications.

| Biological Target | Inhibition Type | IC50 Value |

|---|---|---|

| Androgen Receptor | Competitive | Not specified |

While the detailed mechanism of action remains unclear, studies suggest that the compound's interaction with androgen receptors may alter downstream signaling pathways associated with hormone-related conditions. Computational modeling has been utilized to predict molecular interactions, aiding in the design of more potent analogs.

Case Studies and Research Findings

-

Inhibitory Effects on Androgen Receptors :

- A study demonstrated that this compound effectively inhibits androgen receptor activity in vitro, suggesting its potential use in treating hormone-dependent cancers.

-

Binding Affinity Studies :

- Binding affinity assays have shown that the compound binds selectively to androgen receptors compared to other similar compounds, indicating a potential for reduced side effects in therapeutic applications.

-

Comparative Analysis with Similar Compounds :

- Structural analogs were tested alongside this compound to assess their biological activity. Results indicated that while several analogs exhibited activity, none matched the potency observed with this compound.

Safety and Handling

Due to the potential hazards associated with aromatic nitriles, it is crucial to handle this compound with caution. Standard safety protocols should be followed when conducting research involving this compound.

常见问题

Q. What are the standard synthetic routes for 2-Morpholino-5-(trifluoromethyl)benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, morpholine can react with a precursor like 5-(chloro/fluoro)-2-(trifluoromethyl)benzonitrile under reflux in aprotic solvents (e.g., DMF, THF) with a base (e.g., K₂CO₃). Catalysts such as Zn(OAc)₂·2H₂O may accelerate the reaction . Optimization includes varying temperature (60–120°C), solvent polarity, and catalyst loading. Reaction progress is monitored via TLC or HPLC, and purity is confirmed by NMR (e.g., absence of starting material peaks at δ 7.6–7.7 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- ¹H/¹³C NMR : The morpholino group shows resonances at δ 2.3–3.5 ppm (N–CH₂) and δ 3.6–4.0 ppm (O–CH₂). The trifluoromethyl group appears as a singlet in ¹⁹F NMR at δ -60 to -65 ppm.

- HRMS : Expected molecular ion [M+H]⁺ for C₁₂H₁₂F₃N₂O is 265.0955.

- IR : Stretching vibrations for nitrile (C≡N) at ~2220 cm⁻¹ and morpholino C–O–C at 1100–1250 cm⁻¹ .

Q. What safety precautions are essential when handling this compound?

The compound may release toxic fumes (HCN, NOₓ) under decomposition. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with acids/bases. Store in airtight containers at 2–8°C. Regulatory lists (e.g., TSCA) should be consulted for disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Scalability issues often arise from inefficient mixing or heat dissipation. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. For example, morpholine addition may require slow dosing to prevent exothermic side reactions. Computational fluid dynamics (CFD) modeling can optimize reactor design. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield consistency .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-couplings?

The trifluoromethyl group is electron-withdrawing, activating the benzonitrile ring for electrophilic substitution. In Suzuki-Miyaura couplings, the boronate ester intermediate (e.g., from ) undergoes transmetallation with Pd(0), followed by reductive elimination to form biaryl products. DFT calculations show the morpholino group stabilizes the transition state via lone-pair donation to Pd .

Q. How can impurity profiles (e.g., 4-amino derivatives) be controlled during synthesis?

Trace amines (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) may form via reduction of the nitrile group. Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities. Adjust reaction pH (<7) and avoid reducing agents. Relative response factors (RRF) from USP standards (e.g., RRF = 1.4 for the 4-amino impurity) quantify limits (<0.1%) .

Q. What computational methods predict the compound’s bioavailability or binding affinity?

Molecular docking (AutoDock Vina) and QSAR models evaluate interactions with targets like kinases. The morpholino group enhances solubility (logP ~2.1 predicted via Molinspiration), while the trifluoromethyl group increases metabolic stability. MD simulations (GROMACS) assess conformational flexibility in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。